molecular formula C3H5ClO2 B13418636 2-chloro-3-hydroxyPropanal

2-chloro-3-hydroxyPropanal

Cat. No.: B13418636
M. Wt: 108.52 g/mol
InChI Key: IJPKVLSXPZKNHA-UHFFFAOYSA-N
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Description

2-chloro-3-hydroxyPropanal is an organic compound with the molecular formula C3H5ClO2 It is a chlorinated derivative of hydroxypropanal and is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-3-hydroxyPropanal can be synthesized through several methods. One common approach involves the chlorination of glyceraldehyde under controlled conditions. The reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-hydroxyPropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-chloro-3-hydroxypropanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 2-chloro-3-hydroxypropanol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide ions (OH-), amines (NH2-)

Major Products Formed

Scientific Research Applications

2-chloro-3-hydroxyPropanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-hydroxyPropanal involves its reactivity with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-hydroxypropanal
  • 2-chloro-3-hydroxypropanoic acid
  • 3-chloro-1-propanol

Uniqueness

2-chloro-3-hydroxyPropanal is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. For example, the position of the chlorine and hydroxyl groups in this compound allows for selective reactions that may not be possible with other similar compounds .

Properties

IUPAC Name

2-chloro-3-hydroxypropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c4-3(1-5)2-6/h1,3,6H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPKVLSXPZKNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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